molecular formula C12H11F3O2 B1455944 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid CAS No. 29765-48-8

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid

Cat. No.: B1455944
CAS No.: 29765-48-8
M. Wt: 244.21 g/mol
InChI Key: IVZCJCNCVMKKLC-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H11F3O2 and its molecular weight is 244.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes, thereby modulating the biochemical pathways they regulate . The nature of these interactions often involves binding to the active site of the enzyme, leading to competitive inhibition.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially affecting cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has also been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it has been shown to inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby influencing its biological activity . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid is a compound characterized by its unique structural features, including a cyclopropane ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various molecular targets.

  • Molecular Formula : C12H11F3O2
  • Molecular Weight : 260.21 g/mol
  • Structural Features :
    • Cyclopropane ring
    • Carboxylic acid functional group
    • Trifluoromethyl substitution enhancing lipophilicity

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors, potentially influencing pathways involved in inflammation and cancer progression. The trifluoromethyl group is significant for enhancing metabolic stability and bioavailability, which can lead to increased therapeutic effects.

Key Findings from Research Studies

  • Enzyme Interactions : Preliminary studies suggest that this compound may interact with enzymes such as COX-2 and lipoxygenases, which are involved in inflammatory processes. These interactions could be mediated through hydrogen bonding and pi-stacking interactions due to the trifluoromethyl group .
  • Cytotoxicity : In vitro studies have shown that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). While specific data for this compound is limited, the structural similarities suggest potential cytotoxicity .
  • Molecular Docking Studies : Computational studies using molecular docking have indicated favorable binding interactions between the compound and various enzyme targets. For instance, docking results show that the trifluoromethyl group enhances binding affinity, which may correlate with increased biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique biological activity of this compound:

Compound NameMolecular FormulaKey Features
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acidC12H11F3O2Similar trifluoromethyl substitution
2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acidC12H13F3O2Contains a butanoic acid chain
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acidC12H11F3O2Lacks carboxylic substitution

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of cyclopropane carboxylic acids in various fields:

  • Anti-inflammatory Activity : Research has indicated that cyclopropane carboxylic acids can inhibit key enzymes involved in inflammation, suggesting that this compound may possess similar properties .
  • Ethylene Biosynthesis Inhibition in Plants : Cyclopropane derivatives have been shown to inhibit ethylene biosynthesis, which can influence fruit ripening processes. This suggests potential agricultural applications for the compound .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZCJCNCVMKKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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